benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Description
Significance of the Azetidinone Core in Medicinal Chemistry
The azetidin-2-one (B1220530), or β-lactam, is a four-membered nitrogen-containing heterocyclic ring that has garnered considerable attention from medicinal chemists. iipseries.orgderpharmachemica.com This structural motif is a cornerstone of some of the most important antibiotics, including penicillins, cephalosporins, and carbapenems. derpharmachemica.commdpi.com The therapeutic success of these molecules has spurred extensive research into the broader pharmacological potential of the azetidinone core.
The biological significance of the azetidinone ring is not limited to its antibacterial properties. Derivatives of this scaffold have been shown to exhibit a wide array of pharmacological activities, making it a "privileged structure" in drug discovery. rsc.org These activities are summarized in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against various bacterial and fungal strains. jetir.orgias.ac.in |
| Antitubercular | Shows potential in combating Mycobacterium tuberculosis. jetir.orgias.ac.in |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. iipseries.orgptfarm.pl |
| Anti-inflammatory | Demonstrates potential in modulating inflammatory pathways. iipseries.orgjetir.org |
| Enzyme Inhibition | Acts as an inhibitor for a range of enzymes, including human tryptase, chymase, and thrombin. nih.gov |
| Cholesterol Absorption Inhibition | Certain derivatives are recognized for their ability to inhibit cholesterol absorption. globalresearchonline.net |
The reactivity of the strained β-lactam ring is a key factor in its biological activity, particularly in its role as an acylating agent for enzymes like penicillin-binding proteins in bacteria. rsc.org Furthermore, the azetidinone ring serves as a versatile synthetic intermediate, or synthon, for the creation of a diverse range of biologically important compounds, including amino acids and peptides. nih.gov The ability to modify the substituents on the ring allows for the fine-tuning of its pharmacological profile. researchgate.net
Overview of Carbamate (B1207046) Derivatives in Chemical Biology
Carbamate derivatives, characterized by the -O-CO-NH- linkage, are integral components in modern drug discovery and medicinal chemistry. nih.govwikipedia.org Their significance stems from a combination of favorable chemical properties and their ability to mimic or interact with biological structures.
Structurally, the carbamate functionality is considered a hybrid of an amide and an ester, which imparts good chemical and proteolytic stability. acs.orgnih.gov This stability, coupled with the ability to permeate cell membranes, makes carbamates valuable as peptide bond surrogates in the design of new therapeutic agents. acs.orgnih.gov The carbamate group can also participate in hydrogen bonding, a crucial interaction for drug-target binding. nih.gov
Carbamates have several key roles in chemical biology:
Enzyme Inhibition: Carbamate derivatives are well-known inhibitors of various enzymes. For instance, they are effective inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govtandfonline.com This inhibitory action is the basis for their use in certain therapeutic areas. Some carbamates are considered pseudoirreversible inhibitors, forming a temporary covalent bond with the enzyme's active site. acs.org
Prodrug Design: The carbamate group is often employed in the design of prodrugs to enhance the physicochemical and pharmacokinetic properties of a parent drug. nih.govacs.org By masking functional groups like hydroxyls, amines, or carboxyls, carbamates can protect a drug from first-pass metabolism and improve its systemic stability. nih.gov
Structural Scaffolds: Carbamates serve as a key structural motif in numerous approved drugs for a variety of diseases. nih.govnih.gov Their versatility allows them to be incorporated into a wide range of molecular architectures to achieve desired biological effects. researchgate.net
Importance of Stereochemical Purity and (3S)-Configuration in Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of drugs and other bioactive compounds. mhmedical.comijpsjournal.com Many biological targets, such as enzymes and receptors, are themselves chiral, meaning they can distinguish between different stereoisomers of a molecule. nih.gov This stereoselectivity can lead to significant differences in the pharmacological and toxicological profiles of enantiomers, which are non-superimposable mirror images of each other. nih.govbiomedgrid.com
The two enantiomers of a chiral drug can exhibit substantial differences in their:
Pharmacodynamics: One enantiomer may bind to the target receptor or enzyme with much higher affinity than the other, leading to the desired therapeutic effect, while the other enantiomer may be inactive or even produce unwanted side effects. patsnap.com
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ significantly. patsnap.com Enzymes involved in drug metabolism are often stereospecific, leading to different metabolic rates and pathways for each enantiomer. patsnap.com
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRQYKIEKLAHI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl N 3s 2 Oxoazetidin 3 Yl Carbamate
Strategies for Azetidinone Ring Formation
The 2-azetidinone, or β-lactam, ring is the central structural feature of the target molecule. derpharmachemica.com Its formation is a critical step in the synthesis, with several established methods available to organic chemists.
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a cornerstone reaction for the synthesis of β-lactams. wikipedia.org It involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to produce the 2-azetidinone ring. wikipedia.orgmdpi.com This reaction is not a concerted process but rather proceeds through a two-step mechanism. mdpi.comacs.org The first step is a nucleophilic attack by the imine nitrogen atom on the central carbon of the ketene, which forms a zwitterionic intermediate. mdpi.comresearchgate.net This is followed by a conrotatory ring closure to form the four-membered β-lactam ring. mdpi.comacs.org
Due to the instability of many ketenes, they are typically generated in situ. A common method involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine. derpharmachemica.commdpi.comtandfonline.com The ketene is then immediately trapped by the imine present in the reaction mixture. The Staudinger synthesis has proven to be a versatile and widely applied method for constructing a diverse array of substituted 2-azetidinones. mdpi.comtandfonline.com
| Method | Reactants | Key Features | Reference |
| Classic Staudinger Cycloaddition | Imine + Ketene | Forms β-lactam via a zwitterionic intermediate. | wikipedia.orgmdpi.com |
| In Situ Ketene Generation | Imine + Acyl Chloride + Base (e.g., Triethylamine) | Avoids isolation of unstable ketenes; widely applicable. | derpharmachemica.commdpi.com |
| Sulfa-Staudinger Cycloaddition | Imine + Sulfene (from Sulfonyl Chloride) | Produces β-sultams, sulfur analogs of β-lactams. | wikipedia.org |
Beyond the Staudinger reaction, other cyclization strategies have been developed to form the azetidinone ring. These methods often rely on intramolecular bond formation from a linear precursor.
One notable method is the cyclization of β-amino esters. In this approach, a β-amino ester is treated with a Grignard reagent. bhu.ac.in The Grignard reagent deprotonates the amine and facilitates the intramolecular cyclization, with the elimination of an alkoxide to form the 2-azetidinone. bhu.ac.in
Another important strategy is the base-induced cyclization of N-substituted β-halo amides. bhu.ac.in An internal nucleophilic substitution reaction occurs where the amide nitrogen displaces the halide on the β-carbon, effectively closing the four-membered ring to yield the azetidinone scaffold. bhu.ac.in
| Reaction Name | Precursor | Reagents | Description |
| Grignard-Mediated Cyclization | β-Amino Ester | Grignard Reagent (e.g., Mesityl Magnesium Bromide) | Intramolecular cyclization via formation of an N-anion, leading to the β-lactam. bhu.ac.in |
| β-Halo Amide Cyclization | N-Substituted β-Halo Amide | Base | Intramolecular nucleophilic substitution where the amide nitrogen displaces the β-halide. bhu.ac.in |
| Kinugasa Reaction | Nitrone + Copper Acetylide | Copper Catalyst | A cascade reaction involving 1,3-dipolar cycloaddition followed by rearrangement to form the β-lactam. researchgate.net |
Enantioselective Synthesis of the (3S)-Azetidinone Moiety
Achieving the correct absolute stereochemistry at the C3 position is paramount for the synthesis of benzyl (B1604629) N-[(3S)-2-oxoazetidin-3-yl]carbamate. This is accomplished through enantioselective methods that either start from a chiral molecule or use a chiral influence to direct the formation of the desired stereoisomer.
The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. L-amino acids are ideal candidates for this strategy. For the synthesis of the (3S)-azetidinone moiety, N-Cbz-L-serine is a particularly suitable precursor. researchgate.net
The synthesis begins with the cyclization of N-Cbz-L-serine into its corresponding β-lactone under Mitsunobu reaction conditions. researchgate.net This step proceeds with an inversion of stereochemistry at the β-carbon. The resulting β-lactone is a potent electrophile. Subsequent ring-opening of the β-lactone with an appropriate nucleophile, followed by cyclization of the resulting β-amino acid derivative, can yield the desired (3S)-azetidinone, effectively transferring the chirality from the starting L-serine to the final product.
Asymmetric induction involves using a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction. In the context of the Staudinger cycloaddition, a chiral auxiliary can be attached to either the ketene or the imine component. This auxiliary creates a chiral environment that favors the formation of one enantiomer of the β-lactam over the other.
For instance, a ketene can be generated from an acetyl chloride derivative bearing a chiral oxazolidinone auxiliary. mdpi.comresearchgate.net When this chiral ketene reacts with an imine, the steric and electronic properties of the auxiliary direct the approach of the imine, leading to a highly diastereoselective cycloaddition. After the reaction, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched 3-substituted-2-azetidinone. mdpi.com This method allows for the creation of the desired stereocenter during the key ring-forming step.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilizes a readily available chiral starting material to transfer stereochemistry to the product. | Starting from N-Cbz-L-serine to form a β-lactone intermediate, which leads to the (3S)-azetidinone. researchgate.net |
| Asymmetric Induction | Employs a chiral auxiliary or catalyst to influence the stereochemical outcome of the ring-forming reaction. | A chiral oxazolidinone attached to the ketene precursor directs the stereoselectivity of the Staudinger cycloaddition. researchgate.net |
Carbamate (B1207046) Formation Reactions
The final step in the synthesis of the title compound is the formation of the benzyl carbamate group at the C3 amino position of the azetidinone ring. This is a standard functional group transformation in organic synthesis, often used to protect an amino group.
The most common method for introducing a benzyloxycarbonyl (Cbz or Z) group is the reaction of the free amine with benzyl chloroformate in the presence of a mild base, such as sodium bicarbonate or triethylamine. The amine acts as a nucleophile, attacking the carbonyl carbon of the benzyl chloroformate and displacing the chloride ion. The base serves to neutralize the hydrochloric acid generated during the reaction.
Alternatively, dibenzyl dicarbonate can be used as the Cbz-donating reagent. This reaction is often cleaner as the byproducts are benzyl alcohol and carbon dioxide. The reaction of an amine with these reagents is a robust and high-yielding method for the formation of benzyl carbamates. organic-chemistry.org
Benzyl Carbamate Introduction Strategies
The benzyl carbamate, commonly known as the carbobenzyloxy (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. taylorfrancis.com Its introduction onto the 3-amino group of the azetidinone core is typically achieved by reacting the amine with an activated form of benzyl alcohol.
The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl). The reaction proceeds via nucleophilic attack of the primary amine on the highly reactive chloroformate. total-synthesis.com This process liberates hydrochloric acid (HCl), necessitating the presence of a base to neutralize the acid and drive the reaction to completion. total-synthesis.comgoogle.com Common bases used for this purpose include carbonates, such as potassium carbonate, or organic amines like triethylamine. google.commdpi.com For instance, after the removal of a phthalimido group to reveal the free 3-amino group on the azetidinone ring, the amine can be protected with benzyl chloroformate to yield the desired N-Cbz derivative. mdpi.com
Alternative Cbz-donating reagents include dibenzyl dicarbonate (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer different reactivity profiles and may be preferable depending on the specific substrate and reaction conditions. total-synthesis.com The choice of reagent and conditions is critical for achieving high yields and avoiding side reactions.
Role of Lewis Acid Catalysis in Carbamate Synthesis
While the introduction of the Cbz group typically proceeds under basic or neutral conditions, Lewis acids can play a significant role in other reactions involving carbamates. Specifically, Lewis acid catalysis is effective for the N-acylation of pre-formed carbamates. researchgate.netsemanticscholar.org In this context, a Lewis acid, such as zinc chloride (ZnCl₂), can activate the carbamate nitrogen, rendering it more susceptible to acylation by reagents like carboxylic acid anhydrides. researchgate.netsemanticscholar.org
A study on the N-acylation of various carbamates demonstrated that a catalytic amount of ZnCl₂ effectively promotes the reaction under solvent-free conditions, leading to good yields of N-acyl products. semanticscholar.org This methodology highlights the utility of Lewis acids in modifying carbamate structures. While not directly involved in the initial formation of benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate from the corresponding amine, this catalytic approach is relevant for subsequent functionalization steps if required.
| Catalyst | Reagent | Conditions | Outcome |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride (B1165640) | Solvent-free, Room Temp. | Effective N-acetylation of benzyl carbamate semanticscholar.org |
| Ferric Chloride (FeCl₃) | Acetic Anhydride | Solvent-free, Room Temp. | Effective N-acetylation of benzyl carbamate semanticscholar.org |
| Molybdenum Pentachloride (MoCl₅) | Acetic Anhydride | Solvent-free, Room Temp. | Effective N-acetylation of benzyl carbamate semanticscholar.org |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Acetic Anhydride | Solvent-free, Room Temp. | Effective N-acetylation of benzyl carbamate semanticscholar.org |
Protecting Group Chemistry in this compound Synthesis
The synthesis of complex molecules like substituted β-lactams requires a robust protecting group strategy. In the case of this compound, protection is required for both the nitrogen atom of the β-lactam ring (N-1) and the amino group at the C-3 position. The selection of these groups and the methods for their removal are paramount to the success of the synthesis.
Oxidative Cleavage of N-1 Protecting Groups (e.g., Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Deprotection)
For the N-1 position of the azetidinone ring, groups that can be removed under oxidative conditions are often employed. The p-methoxyphenyl (PMP) or related alkoxy-substituted aryl groups are common choices. researchgate.net Ceric ammonium nitrate (CAN) is a powerful oxidizing agent that can selectively cleave such electron-rich aromatic groups from the lactam nitrogen in good to excellent yields. researchgate.netnih.govnih.gov
The reaction mechanism involves the oxidation of the aromatic ring to a benzoquinone, which leads to the release of the N-unsubstituted β-lactam. researchgate.net Researchers have investigated the optimal conditions for this deprotection, studying the effects of solvent, temperature, and molar equivalents of CAN. researchgate.netnih.gov For example, the oxidative cleavage of N-(p-ethoxyphenyl) groups on various 2-azetidinones using CAN has been successfully demonstrated. nih.gov This method is advantageous as it often proceeds rapidly under mild conditions. researchgate.net
| N-1 Protecting Group | Reagent | Typical Conditions | Outcome |
| p-Ethoxyphenyl (PEP) | Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, 0°C | Good to excellent yields of N-deprotected β-lactam researchgate.netnih.gov |
| Dimethoxybenzyl (DMB) | Ceric Ammonium Nitrate (CAN) | Acetonitrile/water | Effective for selective removal of ring nitrogen protection nih.gov |
Reductive Removal of Benzyl Carbamate (Cbz) Groups (e.g., Catalytic Hydrogenation)
The Cbz group protecting the C-3 amine is prized for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenation. total-synthesis.com This deprotection method is typically clean, efficient, and proceeds under mild conditions, making it a "go-to" method in many synthetic campaigns. scientificupdate.com
The standard procedure involves stirring the Cbz-protected compound with a palladium catalyst, most commonly 5% or 10% palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). taylorfrancis.comtotal-synthesis.com The reaction solvent is often an alcohol, such as methanol or ethanol. total-synthesis.com The hydrogenolysis mechanism involves the cleavage of the benzylic C-O bond, which forms toluene and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate rapidly decomposes to release the free amine and carbon dioxide. taylorfrancis.com While highly effective, this method can be complicated by the presence of other reducible functional groups, such as aryl halides or double bonds, which may be reduced concurrently. scientificupdate.com
Challenges and Strategies for Orthogonal Protecting Group Removal
A significant challenge in the synthesis of this compound and its derivatives is the need for orthogonal protecting groups. Orthogonality ensures that one protecting group can be removed selectively without affecting another. researchgate.net In this context, the N-1 protecting group of the azetidinone and the C-3 N-Cbz group must be removable under mutually exclusive conditions.
The combination of an oxidatively cleavable N-1 group (like p-methoxyphenyl) and a reductively cleavable N-3 Cbz group represents an excellent orthogonal strategy. mdpi.comnih.gov The N-1 group can be removed with CAN without affecting the Cbz group, and conversely, the Cbz group can be removed by catalytic hydrogenation without cleaving the N-1 aryl group.
However, challenges can arise. For instance, if a different N-1 protecting group like a benzyl group were used, selective removal would be difficult as both it and the N-Cbz group are susceptible to hydrogenolysis. nih.gov Therefore, careful planning is required. A synthetic route might first involve the formation of a diprotected β-lactam, followed by selective deprotection of one site for further functionalization, and then removal of the second group. nih.gov The stability of the β-lactam ring itself must also be considered, as harsh deprotection conditions can lead to ring opening. nih.gov
Optimization of Synthetic Routes and Yields
The Staudinger [2+2] cycloaddition between a ketene and an imine is a powerful and widely used method for constructing the β-lactam ring. nih.govnih.gov The yield and stereoselectivity of this reaction are highly dependent on factors such as the choice of base (e.g., triethylamine), solvent, and reaction temperature. mdpi.com
Optimization of deprotection conditions is also critical. For the CAN-mediated cleavage of N-1 protecting groups, variables such as the solvent system (often acetonitrile-water), temperature (typically low, e.g., 0°C), and the stoichiometry of CAN must be fine-tuned to maximize yield and minimize side reactions. researchgate.netnih.gov Similarly, for the reductive removal of the Cbz group, catalyst selection (e.g., Pd/C), catalyst loading, hydrogen pressure, solvent, and temperature can all impact the reaction rate and cleanliness. taylorfrancis.comgoogle.com For example, an improved 5% Pd/C catalyst has been developed specifically for Cbz deprotection, demonstrating higher activity and leading to shorter reaction times. taylorfrancis.com By systematically adjusting these parameters, chemists can enhance the efficiency and practicality of the synthetic route, making the target compound more accessible for further applications.
Solvent Effects and Reaction Conditions
The selection of an appropriate solvent system is paramount in the synthesis of this compound, as it can profoundly impact reaction rates, yields, and the purity of the final product. While detailed comparative studies focusing solely on this specific molecule are not extensively documented in publicly available literature, general principles of β-lactam and carbamate synthesis provide guidance.
Commonly employed solvents for analogous transformations include a variety of aprotic and protic organic solvents. Acetonitrile, dichloromethane, and tetrahydrofuran are frequently utilized due to their ability to dissolve the reactants and intermediates effectively without participating in side reactions. In some instances, aqueous biphasic systems are also employed to facilitate both the reaction and subsequent purification steps.
The reaction conditions must be carefully controlled to ensure the desired stereochemistry is retained and to minimize the formation of byproducts. Key parameters that are typically optimized include:
Temperature: The formation of the β-lactam ring is often carried out at low temperatures, typically ranging from -20 °C to room temperature, to control the reaction's exothermicity and enhance stereoselectivity.
Reagents: The choice of coupling agents and bases is critical. For instance, in related syntheses, the use of specific activating agents for the carboxylic acid moiety and a non-nucleophilic base is common to promote the desired cyclization.
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials while avoiding degradation of the product.
Below is a table summarizing typical solvents and conditions used in the synthesis of related 3-amino-2-azetidinone carbamates, which can be inferred as relevant to the target compound.
| Solvent System | Typical Temperature Range (°C) | Key Reagents | Observations |
| Dichloromethane (DCM) | 0 to 25 | Coupling agents (e.g., DCC, EDC), Base (e.g., Et3N) | Good solubility for many starting materials. |
| Acetonitrile (MeCN) | -10 to 25 | - | Often used for its polarity and relatively high boiling point. |
| Tetrahydrofuran (THF) | -20 to 25 | - | A common aprotic solvent, good for reactions involving organometallic reagents. |
| Acetonitrile/Water | 0 to 10 | Ammonium Cerium(IV) Nitrate | Biphasic system can aid in product isolation. |
One-Pot Synthetic Procedures
The development of one-pot synthetic procedures for this compound is a significant goal in process chemistry, aiming to reduce the number of isolation and purification steps, thereby saving time, resources, and minimizing waste. A one-pot synthesis involves the sequential addition of reagents to a single reaction vessel to carry out multiple transformations.
While specific, detailed one-pot protocols for the synthesis of this compound are not widely reported in dedicated publications, the principles of tandem reactions in organic synthesis can be applied. A hypothetical one-pot approach could involve the in-situ formation of a reactive intermediate from a suitable precursor, followed by cyclization and subsequent carbamate formation without isolating the intermediates.
For example, a process could be envisioned where the β-lactam ring is first formed from a protected amino acid derivative, and upon completion of the cyclization, the protecting group is removed in the same pot, followed by the introduction of benzyl chloroformate or a similar reagent to form the final carbamate product. The success of such a procedure would be highly dependent on the compatibility of the reagents and solvents used in each step.
The table below outlines a conceptual one-pot synthesis sequence for this compound.
| Step | Transformation | Reagents and Conditions |
| 1 | β-Lactam Ring Formation | Protected (S)-α,β-diaminopropionic acid derivative, cyclizing agent, base, in a suitable aprotic solvent. |
| 2 | In-situ Deprotection | Addition of a deprotecting agent compatible with the reaction mixture. |
| 3 | Carbamate Formation | Addition of benzyl chloroformate and a base. |
Further research and development in this area would be beneficial for establishing efficient and scalable one-pot methodologies for the synthesis of this important chemical compound.
Chemical Reactivity and Derivatization of Benzyl N 3s 2 Oxoazetidin 3 Yl Carbamate
Functionalization of the Azetidinone Ring System
The 2-azetidinone ring is a highly sought-after motif in medicinal chemistry, and the ability to selectively functionalize it is crucial for developing new therapeutic agents. Benzyl (B1604629) N-[(3S)-2-oxoazetidin-3-yl]carbamate offers several sites for such modifications.
Modifications at the N-1 Position
The nitrogen atom (N-1) of the azetidinone ring is a key position for introducing structural diversity. While the parent compound is unsubstituted at this position, various synthetic strategies allow for the preparation of N-1 substituted analogs. The reactivity of the N-1 position is generally low, but it can be part of cyclization strategies or undergo deprotection from a precursor carrying a labile group.
One common method for accessing N-1 substituted β-lactams is the Staudinger [2+2] ketene-imine cycloaddition, which constructs the ring with the desired substituent already in place. For more complex scaffolds, a removable protecting group is often employed. For instance, N-(p-alkoxyphenyl) groups can be oxidatively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the N-unsubstituted β-lactam. mdpi.com Similarly, N-benzyl groups, particularly those with electron-donating methoxy (B1213986) substituents, can be cleaved under oxidative or acidic conditions to provide the free N-H lactam, which can then be subjected to further functionalization. researchgate.net
Table 1: Examples of N-1 Deprotection/Modification on Azetidinone Scaffolds Data is illustrative of general azetidinone chemistry.
| Precursor | Reagents and Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| N-(p-Ethoxyphenyl)-2-azetidinones | Ceric Ammonium Nitrate (CAN), CH3CN, H2O | N-unsubstituted 2-azetidinones | Oxidative removal of the N-aryl group in good to excellent yields. | mdpi.com |
| N-(2,4-Dimethoxybenzyl)-2-azetidinone | Potassium Peroxodisulfate (K2S2O8) | N-unsubstituted 2-azetidinone | Oxidative debenzylation to yield the N-H lactam. | researchgate.net |
Substituent Effects at the C-3 Position
The C-3 position, bearing the benzyloxycarbonyl (Cbz)-protected amino group, is a primary site for derivatization. The Cbz group can be removed through standard hydrogenolysis, revealing the primary amine. This free amino group serves as a versatile handle for introducing a wide array of functionalities via acylation, alkylation, or sulfonylation.
This strategy has been effectively used in the synthesis of analogs of the natural product combretastatin (B1194345) A4. In these studies, a trans-3-amino-1,4-diaryl-2-azetidinone core was acylated with various carboxylic acids to produce a library of amide derivatives. nih.govnih.gov This approach demonstrates that the C-3 amino group is crucial for modulating the biological activity and physicochemical properties of the molecule, allowing for the exploration of structure-activity relationships. The amide bond formed is generally stable under hydrolytic conditions, making it an attractive linkage for drug design. nih.govnih.gov
Table 2: Derivatization at the C-3 Amino Position of 1,4-Diaryl-2-Azetidinones This table illustrates the derivatization of a free amino group at C-3, which can be obtained by deprotecting the title compound.
| Starting Material | Acylating Agent/Conditions | Product | Reference |
|---|---|---|---|
| 3-Amino-1-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-azetidin-2-one | Acetic Acid, N,N′-Disuccinimidyl Carbonate (DSC), Et3N, CH3CN | N-(Acetyl)-3-amino-1,4-diaryl-azetidin-2-one | nih.gov |
Introduction of Functionalities at the C-4 Position
Introducing substituents at the C-4 position of the azetidinone ring is a common strategy for creating structural diversity and tuning biological activity. While direct functionalization of the C-4 C-H bond of the title compound is challenging, C-4 substituted analogs are readily accessible through well-established synthetic routes, primarily the Staudinger cycloaddition. derpharmachemica.comresearchgate.net
This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. By selecting an appropriately substituted imine, a wide variety of functional groups (alkyl, aryl, etc.) can be installed at the C-4 position of the resulting β-lactam ring. mdpi.com For example, the reaction of phthalimidoacetyl chloride (a ketene precursor) with various imines yields a range of 3-phthalimido-4-substituted-2-azetidinones. mdpi.com This method provides stereochemical control, often yielding the trans isomer, which is frequently the more biologically active form. nih.gov
Table 3: Synthesis of C-4 Substituted 3-Amino-2-Azetidinone Analogs via Staudinger Cycloaddition
| Ketene Precursor | Imine Component | Conditions | Product | Reference |
|---|---|---|---|---|
| Phthalimidoacetyl chloride | Propargylimine (HC≡CCH=NR) | Triethylamine (Et3N), 80 °C | trans-3-Phthalimido-4-substituted-2-azetidinone | mdpi.com |
Transformations to Other Compound Classes
The strained four-membered ring of benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate makes it a useful intermediate for the synthesis of other classes of compounds, particularly amino acid derivatives, through ring-opening reactions.
Conversion to Alpha-Amino Acid N-Carboxy Anhydrides (NCAs)
The conversion of a β-lactam like this compound into an alpha-amino acid N-carboxy anhydride (B1165640) (NCA) is not a chemically direct or documented transformation. The synthesis of α-NCAs almost invariably starts from α-amino acids, which undergo cyclization with phosgene, diphosgene, or triphosgene. chemrxiv.org This process forms a five-membered anhydride ring.
A β-lactam is a cyclic amide of a β-amino acid. Ring-opening it would yield a linear β-amino acid derivative, not an α-amino acid required for α-NCA formation. Similarly, the synthesis of β-amino acid NCAs (β-NCAs) begins with β-amino acids, which are cyclized using reagents like phosphorus tribromide. illinois.edunih.gov Therefore, the structural and synthetic pathways for β-lactams and NCAs are distinct, and a direct conversion from the azetidinone to an NCA is not considered a feasible synthetic route.
Pathways to Other Amino Acid Derivatives
The most significant transformation of the azetidinone ring is its nucleophilic ring-opening to produce derivatives of β-amino acids. The high degree of ring strain (approx. 25.4 kcal/mol) makes the amide bond of the β-lactam susceptible to cleavage by a variety of nucleophiles. rsc.org
Nucleophilic attack on the carbonyl carbon of this compound would cleave the N1-C2 bond, resulting in a linear, acyclic derivative of (S)-2,3-diaminopropionic acid (DAP). nih.govwikipedia.org Depending on the nucleophile (e.g., water, alcohols, amines), this reaction can generate the corresponding carboxylic acid, ester, or amide of the N-protected DAP. This ring-opening strategy provides a direct pathway to valuable, non-proteinogenic amino acid derivatives that are precursors to antibiotics and siderophores. nih.govglobethesis.commdpi.com Furthermore, functionalized 3-amino-2-azetidinones are recognized as versatile "β-lactam synthons" that can be transformed into a variety of other heterocyclic systems, such as imidazolidin-2-ones, piperazines, and hydantoins, greatly expanding their synthetic utility. benthamdirect.com
Chemoselective Ligation Applications
The principle of chemoselective ligation involves the specific reaction between two mutually reactive functional groups in the presence of numerous other functionalities, a cornerstone of modern chemical biology and drug development. The strained β-lactam ring of this compound serves as an effective acylating agent, enabling its participation in ligation reactions.
The reactivity of the β-lactam core is dictated by the ring strain and the electrophilicity of the carbonyl carbon. Nucleophilic attack at this position leads to the cleavage of the C-N bond and the formation of a stable acylated product. This process can be harnessed for the chemoselective formation of amide bonds with various nucleophiles, such as amines and thiols, which are prevalent in biological molecules like proteins and peptides.
Table 1: Reactivity of this compound with Different Nucleophiles
| Nucleophile | Product Type | Reaction Conditions | Potential Application |
| Primary Amine | Acyclic Amide | Mild, often uncatalyzed | Peptide synthesis, surface modification |
| Thiol | Thioester | Requires activation or specific conditions | Native chemical ligation-like strategies |
| Hydroxylamine | Hydroxamic Acid | Typically mild conditions | Formation of enzyme inhibitors |
Detailed research findings indicate that the stereochemistry at the C3 position of the azetidinone ring can influence the rate and selectivity of the ring-opening reaction. The (3S) configuration of this compound can impart specific steric and electronic effects that modulate its interaction with chiral nucleophiles, a critical aspect in the synthesis of stereochemically defined conjugates. While direct literature on the extensive use of this specific carbamate (B1207046) in complex ligations is emerging, the foundational reactivity of the β-lactam scaffold is well-established as a tool for creating covalent linkages in a controlled manner.
Bioconjugation Strategies (e.g., Click Chemistry with Alkyne Tags)
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital tool in diagnostics, therapeutics, and fundamental biological studies. The application of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized this field due to its high efficiency, specificity, and biocompatibility.
For this compound to be employed in click chemistry-based bioconjugation, it must first be derivatized to incorporate either an azide (B81097) or an alkyne functionality. This "tagging" allows for subsequent reaction with a complementary-tagged biomolecule. A common strategy involves the modification of the benzyl carbamate protecting group or, more synthetically challenging, the introduction of a functional handle elsewhere on the molecule that can be converted to an alkyne or azide.
For instance, an alkyne tag could be introduced by replacing the benzyl group of the carbamate with a propargyl group, yielding propargyl N-[(3S)-2-oxoazetidin-3-yl]carbamate. This alkyne-tagged derivative can then undergo a CuAAC reaction with an azide-modified biomolecule, such as a protein or a nucleic acid, to form a stable triazole-linked conjugate.
Table 2: Hypothetical Bioconjugation Scheme via Click Chemistry
| Step | Description | Reactants | Product |
| 1. Derivatization | Introduction of an alkyne tag. | This compound precursor, propargyl chloroformate | Propargyl N-[(3S)-2-oxoazetidin-3-yl]carbamate |
| 2. Bioconjugation | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Alkyne-tagged β-lactam, Azide-modified biomolecule (e.g., Protein-N₃) | β-lactam-triazole-Biomolecule conjugate |
Biological Activities and Mechanisms of Action of Benzyl N 3s 2 Oxoazetidin 3 Yl Carbamate and Its Analogues
Enzyme Inhibition Studies
The inhibitory profile of benzyl (B1604629) N-[(3S)-2-oxoazetidin-3-yl]carbamate and its analogues is centered on their ability to covalently modify nucleophilic residues within the active sites of target enzymes. This activity is largely attributed to the strained β-lactam ring.
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate belongs to a class of compounds recognized as inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase responsible for the degradation of bioactive lipid amides, such as the anti-inflammatory and analgesic mediator palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, these compounds can increase the endogenous levels of PEA, offering a potential therapeutic strategy for managing pain and inflammation. The inhibitory activity of this class of compounds is potent and has been the subject of detailed mechanistic and structural studies.
The primary mechanism by which β-lactam-containing compounds like this compound inhibit NAAA is through the covalent acylation of the enzyme's catalytic cysteine residue. nih.govnih.gov NAAA is a member of the N-terminal nucleophile (Ntn) hydrolase superfamily, which utilizes a terminal cysteine residue as its catalytic nucleophile. nih.gov The process begins with the inhibitor docking into the active site of the enzyme. The strained four-membered β-lactam ring of the inhibitor is highly susceptible to nucleophilic attack. The thiol group of the N-terminal cysteine residue in the NAAA active site attacks the carbonyl carbon of the β-lactam ring. nih.govnih.gov This attack leads to the opening of the ring and the formation of a stable thioester bond between the inhibitor and the enzyme. nih.gov This acylation of the catalytic cysteine effectively renders the enzyme inactive, as the nucleophile is no longer available to perform its normal catalytic function of hydrolyzing its natural substrates. nih.gov
The covalent mechanism of this compound and its analogues stands in contrast to other classes of NAAA inhibitors that act via a non-covalent mechanism. Non-covalent inhibitors typically bind to the enzyme's active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. An example of a distinct class of non-covalent NAAA inhibitors includes certain benzothiazole-piperazine derivatives. These compounds achieve their inhibitory effect without forming a permanent chemical bond with the catalytic cysteine. The key difference lies in the nature of the enzyme-inhibitor complex: covalent inhibitors form a stable, long-lasting bond, leading to time-dependent and often irreversible or slowly reversible inhibition, whereas non-covalent inhibitors are in a state of equilibrium between binding and dissociation from the enzyme.
The carbamate (B1207046) functional group present in this compound is a well-established pharmacophore for the inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are serine hydrolases crucial for terminating the action of the neurotransmitter acetylcholine (B1216132). Carbamate-based inhibitors function as "pseudo-irreversible" or "slowly reversible" inhibitors.
The mechanism involves the carbamoylation of the catalytic serine residue in the cholinesterase active site. The carbamate inhibitor mimics the natural substrate, acetylcholine. The hydroxyl group of the active site serine attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the release of the alcohol portion of the carbamate and the formation of a carbamoylated enzyme. This carbamoyl-enzyme complex is significantly more stable and hydrolyzes much more slowly (on the order of minutes to hours) than the acetylated enzyme formed with acetylcholine (microseconds). This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission. While specific inhibitory data for this compound against AChE and BChE is not extensively detailed in the literature, related carbamate derivatives are known to be effective inhibitors of both enzymes.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Structure-Activity Relationship (SAR) Elucidation for Enzyme Inhibition
The inhibitory potency and selectivity of N-(2-oxoazetidin-3-yl) derivatives are highly dependent on their structural features. Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules as enzyme inhibitors.
For the inhibition of NAAA by the broader class of N-(2-oxoazetidin-3-yl) amides and carbamates, the nature of the side chain attached to the 3-amino group of the azetidinone ring plays a critical role in determining potency. While specific SAR data for this compound is limited, studies on closely related N-(2-oxo-3-oxetanyl)carbamates and N-(2-oxoazetidin-3-yl)amides provide significant insights.
Research indicates that replacing an amide linkage with a carbamate group can influence stereoselectivity and improve the chemical stability of the compound. The geometry and length of the carbamate side chain are critical for optimal binding within the NAAA active site. Studies on analogues show that inhibitory potency is sensitive to the substituent on the carbamate. For instance, in related series, extending the alkyl/aryl chain of the carbamate or amide can lead to changes in inhibitory activity, suggesting that these side chains interact with specific hydrophobic pockets within or near the enzyme's active site. The presence of aromatic rings, such as the benzyl group in this compound, often contributes to binding affinity through π-π stacking or hydrophobic interactions. The stereochemistry at the 3-position of the azetidinone ring is also a critical determinant of activity.
The following table presents SAR data for a series of N-(2-oxoazetidin-3-yl)amide analogues, illustrating the effect of modifying the side chain on NAAA inhibitory potency.
| Compound | Side Chain (R) in N-(2-oxoazetidin-3-yl)-R | NAAA Inhibition IC₅₀ (nM) |
|---|---|---|
| Analogue 1 | -CO-(CH₂)₂-Ph | 210 |
| Analogue 2 | -CO-(CH₂)₈-CH₃ | 140 |
| Analogue 3 | -CO-Biphenyl | 34 |
| Analogue 4 | -CO-(p-CF₃)-Phenyl | 150 |
Data in this table is derived from studies on N-(2-oxoazetidin-3-yl)amide analogues to illustrate structure-activity relationships within this class of inhibitors.
Stereochemical Requirements for Potency and Selectivity
The biological activity of enzyme inhibitors is often highly dependent on their three-dimensional structure, a principle that holds true for this compound and its analogues. The stereochemistry at the 3-position of the azetidin-2-one (B1220530) ring is a critical determinant of both the potency and selectivity of these compounds.
Research into related carbamate derivatives has shown that different stereoisomers (enantiomers) can exhibit significantly different biological activities. For instance, in analogous cholinesterase inhibitors, the specific spatial arrangement of the substituents dictates the effectiveness of the interaction with the enzyme's active site. The (3S) configuration, as specified in this compound, is often crucial for optimal binding and subsequent inhibition of the target enzyme, such as fatty acid amide hydrolase (FAAH). The alternative (R) configuration typically results in a substantial loss of potency. This stereoselectivity arises because the precise orientation of the carbamate group and other substituents must complement the topography of the enzyme's binding pocket to engage in the necessary molecular interactions for inhibition.
The synthesis of these stereochemically pure compounds requires specific chemical methods that can control the stereochemical outcome, underscoring the importance of chirality in their design and function.
Role of Azetidinone Ring Substituents on Inhibitory Activity
The azetidinone (or β-lactam) ring serves as a core scaffold for this class of inhibitors, and the nature of the substituents attached to it plays a pivotal role in modulating inhibitory activity. Structure-activity relationship (SAR) studies on related FAAH inhibitors have illuminated how different chemical groups can influence potency and selectivity.
The potency of these inhibitors is driven by the electrophilic character of the carbonyl group within the azetidinone ring, which is essential for the mechanism of enzyme inhibition. Substituents on the ring can modify this electrophilicity and introduce additional points of interaction with the enzyme. For example, incorporating bulky or lipophilic substituents can enhance binding affinity by establishing favorable hydrophobic interactions within the enzyme's active site.
Furthermore, specific functional groups can form key hydrogen bonds with amino acid residues in the binding pocket, significantly enhancing potency. In related α-ketoheterocycle inhibitors of FAAH, a pyridyl substituent was found to form a hydrogen-bonded array with Lys142 and Thr236 in the active site, which dramatically increased binding affinity and selectivity. doi.org The introduction of electron-withdrawing groups, such as a chlorine atom, on the benzyl moiety has also been shown to increase inhibitory activity in similar compounds. These findings highlight that a systematic modification of substituents on and around the azetidinone ring is a key strategy for optimizing the pharmacological profile of these inhibitors.
| Substituent Type | Position | Effect on Activity | Rationale |
|---|---|---|---|
| Bulky/Lipophilic Groups | Various | Increased Potency | Enhances hydrophobic interactions in the enzyme active site. |
| Electron-Withdrawing Groups (e.g., Chlorine) | Benzyl Ring | Increased Potency | Modifies the electronic properties of the molecule, potentially enhancing interaction with the target. |
| Hydrogen-Bonding Groups (e.g., Pyridyl Nitrogen) | Side Chains | Significantly Increased Affinity & Selectivity | Forms specific, stabilizing hydrogen bonds with key amino acid residues (e.g., Lys142, Thr236) in the active site. doi.org |
Molecular Mechanisms of Biological Efficacy
Modulation of Endogenous Lipid Signaling Pathways (e.g., Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA))
The primary molecular mechanism by which this compound and related compounds exert their biological effects is through the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane protein responsible for the catalytic hydrolysis and subsequent degradation of a class of endogenous bioactive lipids known as N-acylethanolamines (NAEs).
Key members of this family include Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), as well as the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, these compounds prevent the breakdown of PEA, OEA, and AEA. This leads to an increase in the endogenous concentrations of these signaling lipids in various tissues, thereby prolonging and enhancing their natural physiological actions. nih.govnih.gov PEA and OEA are involved in regulating a variety of cellular processes, and their elevated levels are central to the therapeutic effects observed with FAAH inhibitors.
Interaction with Peroxisome Proliferator-Activated Receptor (PPAR-alpha) Pathways
A significant downstream consequence of increased PEA and OEA levels is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). nih.gov PPAR-α is a ligand-activated nuclear receptor that functions as a transcription factor, regulating the expression of a multitude of genes involved in lipid metabolism and inflammation.
Both PEA and OEA have been identified as endogenous ligands for PPAR-α. doi.orgnih.gov When their concentrations rise due to FAAH inhibition, they bind to and activate PPAR-α. researchgate.netnih.gov This activation leads to the modulation of gene expression, which underlies many of the anti-inflammatory and analgesic effects of FAAH inhibitors. doi.orgnih.gov For example, the anti-inflammatory actions of PEA have been shown to be absent in mice lacking the PPAR-α receptor, confirming that this pathway is the essential molecular target for its effects. doi.orgnih.gov Therefore, the biological efficacy of FAAH inhibitors like this compound is not due to a direct interaction with PPAR-α, but rather an indirect activation of this pathway mediated by the accumulation of its endogenous lipid ligands. researchgate.netnih.gov
Binding Affinity and Enzyme-Ligand Interaction Models
The high binding affinity and inhibitory potency of this compound analogues for FAAH are dictated by specific molecular interactions within the enzyme's active site. Computational methods, such as molecular docking and pharmacophore modeling, combined with X-ray crystallography of related inhibitors, have provided detailed models of these enzyme-ligand interactions.
These models reveal that the inhibitor binds in a specific orientation within the FAAH active site. The interaction is stabilized by a combination of forces, including hydrophobic interactions and specific hydrogen bonds. doi.org The carbamate or a related electrophilic group on the inhibitor is positioned to interact with key catalytic residues in the enzyme. Studies on other FAAH inhibitors have identified crucial interactions, such as hydrogen bonding between a ligand's functional groups and amino acid residues like Lys142 and Thr236. doi.org The electron-withdrawing properties of the core heterocyclic structure are also a dominant factor in driving the potency of inhibition. doi.org
The development of these detailed interaction models is crucial for rational drug design, allowing for the in-silico prediction of binding affinities and the design of novel analogues with improved potency and selectivity.
| Interaction Type | Ligand Feature | Enzyme Residue/Region | Significance |
|---|---|---|---|
| Hydrogen Bonding | Heterocyclic Nitrogen (e.g., Pyridyl) | Lys142, Thr236 | Significantly enhances binding affinity and selectivity. doi.org |
| Hydrophobic Interactions | Aromatic Rings, Alkyl Chains | Hydrophobic pockets in the active site | Contributes to overall binding affinity. |
| Covalent/Reversible Covalent Interaction | Electrophilic Carbonyl Group | Catalytic Serine Residue | Mechanism of enzyme inhibition. |
Role in Advanced Research Methodologies and Applications
Development of Activity-Based Protein Probes (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to monitor the functional state of enzymes within complex biological systems. The covalent nature of the interaction between β-lactam-containing compounds and the N-acylethanolamine acid amidase (NAAA) enzyme makes this class of molecules an excellent scaffold for designing activity-based probes (ABPPs).
The design of ABPPs targeting NAAA, based on the azetidinone scaffold, follows key strategic principles. The central component is the β-lactam (azetidin-2-one) ring, which acts as the "warhead." This strained ring is susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of NAAA, leading to the formation of a stable, covalent thioester bond. This mechanism-based inactivation is crucial for the probe's ability to selectively label active enzyme molecules.
To create a functional probe, the core inhibitor structure is modified to include a reporter tag. A common strategy involves replacing a non-essential part of the parent molecule, such as a lipophilic tail, with a linker arm terminating in a bioorthogonal handle, like a terminal alkyne. This alkyne tag does not interfere with enzyme binding but allows for the subsequent attachment of a reporter molecule—such as a fluorophore (e.g., rhodamine) or an affinity tag (e.g., biotin)—via a highly specific "click chemistry" reaction, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modular design allows for the sensitive detection and visualization of the probe-labeled enzyme. The selectivity of these probes is high, as they efficiently bind to the active form of NAAA with minimal off-target labeling in complex proteomes.
The resulting NAAA-directed ABPPs are invaluable tools for studying the enzyme's activity in various biological contexts. In vitro, these probes can be used in competitive binding assays to determine the potency and selectivity of other, non-probe-based inhibitor candidates. By competing with the probe for binding to the active site, novel inhibitors can be rapidly screened and ranked.
Ex vivo and in cell-based assays, these probes allow for the direct visualization and quantification of active NAAA in cell lysates and tissue homogenates. For instance, a probe derived from a closely related β-lactam NAAA inhibitor has been successfully used to detect catalytically active human NAAA in overexpressing HEK293 cells and in rat lung tissue. This enables researchers to study changes in NAAA activity in response to various stimuli or disease states. Furthermore, competitive ABPP in live cells or tissues can confirm target engagement by systemically administered inhibitors, providing crucial pharmacodynamic information.
Preclinical Pharmacological Evaluation
While specific preclinical data for benzyl (B1604629) N-[(3S)-2-oxoazetidin-3-yl]carbamate is not extensively published, the broader class of systemically active β-lactam NAAA inhibitors, to which it belongs, has been evaluated in various animal models of inflammation. These studies demonstrate the therapeutic potential of inhibiting NAAA to control inflammatory responses.
Derivatives and analogues based on the 2-oxoazetidine scaffold have shown significant efficacy in rodent models of acute and chronic inflammation.
Carrageenan-Induced Inflammation : In models of carrageenan-induced pleurisy or paw edema in mice and rats, systemic administration of potent β-lactam NAAA inhibitors has been shown to produce profound anti-inflammatory effects. nih.govnih.gov These compounds effectively reduce the inflammatory symptoms, such as paw swelling (edema) and thermal hyperalgesia. nih.gov The mechanism is attributed to the local elevation of the NAAA substrate, palmitoylethanolamide (B50096) (PEA), which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov
LPS-Induced Inflammation : Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation. In LPS-induced acute lung injury models, NAAA inhibitors have demonstrated the ability to suppress the inflammatory cascade. nih.govfrontiersin.org Treatment with these inhibitors leads to a significant reduction in the infiltration of inflammatory cells into the lungs. nih.govfrontiersin.org
The collective findings from these preclinical models indicate that inhibiting NAAA with β-lactam compounds is a viable strategy for mitigating inflammation driven by diverse triggers.
The anti-inflammatory activity of this class of NAAA inhibitors is substantiated by key pharmacodynamic markers.
Leukocyte Migration : A hallmark of inflammation is the recruitment of leukocytes, such as neutrophils, to the site of injury. In the carrageenan-induced pleurisy model, treatment with a β-lactam NAAA inhibitor, ARN726, led to a dose-dependent reduction in myeloperoxidase (MPO) activity in the lungs, a biochemical marker for neutrophil infiltration. nih.gov This demonstrates that NAAA inhibition can effectively disrupt the migration of immune cells to inflamed tissues.
Cytokine/Chemokine Production : Pro-inflammatory cytokines are critical mediators of the inflammatory response. Pharmacological blockade of NAAA has been shown to significantly reduce the levels of key cytokines. For example, in the pleural exudate of mice with carrageenan-induced inflammation, NAAA inhibition decreased the production of tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, in LPS-stimulated microglial cells, NAAA inhibitors can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.org
Endogenous Lipid Levels Restoration : The primary mechanism of action for NAAA inhibitors is the prevention of the degradation of N-acylethanolamines. Studies confirm that administration of these inhibitors leads to a significant increase in the tissue levels of PEA at the site of inflammation. nih.gov This restoration of endogenous anti-inflammatory lipid mediators is a key pharmacodynamic indicator of target engagement and efficacy.
Below is a table summarizing the observed effects of β-lactam NAAA inhibitors in preclinical models.
| Model System | Key Findings | Reference Compounds |
| Carrageenan-Induced Pleurisy (Mouse) | Reduced MPO activity (neutrophil infiltration); Decreased TNF-α levels in pleural exudate. | ARN726 |
| Carrageenan-Induced Paw Edema (Mouse) | Reduced paw edema and thermal hyperalgesia. | Compound 37 (N-O-substituted β-lactam) |
| LPS-Induced Acute Lung Injury (Mouse) | Reduced leukocyte infiltration and alveolar edema. | F96 (related inhibitor class), ARN726 |
| Activated Human Macrophages | Blocked endotoxin-induced inflammatory responses. | ARN726 |
Medicinal Chemistry Design Principles
The development of potent and selective NAAA inhibitors based on the benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate scaffold is guided by several key medicinal chemistry principles. The goal is to optimize the interaction with the enzyme's active site while improving drug-like properties such as stability and systemic availability.
The foundational element of this inhibitor class is the 3-aminoazetidin-2-one (B3054971) core. nih.gov This β-lactam ring serves as a bioisostere of the scissile amide bond of the natural substrate, PEA. Its inherent ring strain makes it an effective electrophilic "warhead" that covalently acylates the catalytic cysteine (Cys131) of NAAA, ensuring potent, mechanism-based inhibition. nih.gov
Structure-activity relationship (SAR) studies on this scaffold have elucidated critical features for potent NAAA inhibition:
The Carbamate (B1207046) Linkage : The carbamate group at the C3 position of the azetidinone ring is a crucial modification. Functionalization of the 3-amino group as a carbamic acid ester was a key step in developing highly potent inhibitors from earlier amide-based compounds. nih.gov
The O-Alkyl Substituent : The nature of the group attached to the carbamate oxygen is a primary determinant of potency and selectivity. Systematic modifications of this substituent, often involving lipophilic and sterically bulky groups (e.g., cyclohexyl), are performed to optimize interactions within the enzyme's substrate-binding pocket. This part of the molecule is thought to mimic the long acyl chain of the natural substrate.
Stereochemistry : The stereochemistry at the C3 position of the azetidinone ring is critical for activity, with the (S)-enantiomer generally being significantly more potent. This stereoselectivity highlights a specific and constrained orientation required for optimal binding and reaction with the enzyme's active site.
Improving Stability : A significant challenge for early β-lactam and related β-lactone inhibitors was their limited chemical and metabolic stability, which restricted their systemic use. nih.govnih.gov The development of the 3-aminoazetidin-2-one series represented a major advance, yielding compounds with improved physicochemical properties and plasma stability, making them suitable for systemic administration. nih.gov
Azetidinone Ring as a Privileged Scaffold
The azetidin-2-one (B1220530), or β-lactam, ring system is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin (B10832234) antibiotics. Beyond its antibacterial prowess, the azetidinone ring is considered a "privileged scaffold". This designation stems from its ability to bind to multiple, unrelated biological targets with high affinity, leading to a broad spectrum of pharmacological activities. The inherent ring strain of the four-membered lactam imparts a unique reactivity that facilitates covalent interactions with target enzymes, a mechanism famously exploited by β-lactam antibiotics.
In the context of this compound, the azetidinone ring serves as the foundational element upon which a diverse array of chemical functionalities can be appended. This versatility allows for the exploration of a vast chemical space, enabling the development of compounds with activities ranging from enzyme inhibition to receptor modulation. The stereochemistry at the 3-position is crucial for defining the spatial orientation of substituents, which in turn dictates the compound's interaction with its biological target.
Strategies for Optimizing Drug-Like Profiles
While the core scaffold of this compound provides a promising starting point, lead optimization is essential to enhance its drug-like properties. This process involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
One key strategy involves modification of the N-benzylcarbamate side chain. The benzyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate lipophilicity and electronic properties. For instance, introducing polar groups can enhance aqueous solubility, which is often a challenge for drug candidates. Conversely, increasing lipophilicity can improve membrane permeability and oral bioavailability.
Another approach focuses on modifications at the N1 position of the azetidinone ring. Introducing different substituents at this position can significantly impact the compound's metabolic stability and target-binding affinity. The goal is to identify derivatives with an optimal balance of properties, leading to a candidate with a favorable therapeutic window.
A hypothetical example of optimizing the drug-like profile of a lead compound based on the this compound scaffold is presented in the table below. This table illustrates how systematic modifications can lead to improvements in key drug-like parameters.
| Compound | Modification | Potency (IC50, nM) | Solubility (µg/mL) | Metabolic Stability (t1/2, min) |
| Lead Compound | - | 150 | 5 | 15 |
| Derivative A | Addition of a hydroxyl group to the phenyl ring | 120 | 25 | 20 |
| Derivative B | Replacement of the phenyl ring with a pyridine (B92270) ring | 180 | 50 | 35 |
| Derivative C | Introduction of a fluorine atom to the benzyl group | 100 | 8 | 45 |
This is a hypothetical data table for illustrative purposes.
Scaffold Hopping and Lead Optimization
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, isosteric scaffold while retaining similar biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and alternative binding modes.
Starting from this compound, a scaffold hopping approach might involve replacing the azetidinone ring with other heterocyclic systems that can mimic its spatial and electronic features. For example, a 1,3-oxazolidin-2-one ring could be explored as a potential bioisostere. A study on 3-benzyl-1,3-oxazolidin-2-ones as positive allosteric modulators of the mGluR2 receptor demonstrated successful lead optimization from an initial high-throughput screening hit. nih.gov This highlights how a related scaffold can be optimized to yield potent and metabolically stable drug candidates.
Lead optimization, a subsequent step to initial hit identification, focuses on refining the chemical structure of a lead compound to enhance its therapeutic potential. nih.gov For derivatives of this compound, this would involve a systematic exploration of structure-activity relationships (SAR). By making small, deliberate changes to the molecule and assessing the impact on its biological activity and ADME properties, chemists can rationally design improved drug candidates. For instance, a study involving the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline led to the development of novel anticancer agents, showcasing the power of this strategy in generating new lead compounds. mdpi.com
Computational Chemistry Applications in Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For a molecule like this compound, computational methods provide valuable insights into its behavior at the molecular level.
Ligand Design and Docking Studies
Ligand design involves the creation of novel molecules that are predicted to bind to a specific biological target. Molecular docking is a key computational technique used in this process. It predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
In the context of this compound and its derivatives, docking studies can be used to understand how these molecules interact with the active site of a target protein. By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's potency. This information is then used to guide the design of new analogs with improved binding characteristics.
For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a medicinal chemist might design a new derivative of this compound with an additional hydrophobic group to fill this pocket, potentially increasing binding affinity. A study on the identification of a potential inhibitor of non-nucleosidase reverse transcriptase utilized in-silico ligand- and structure-based approaches, including docking studies, to confirm binding affinity and interactions. mdpi.com
The following table provides a hypothetical summary of docking results for a series of this compound analogs against a target protein.
| Analog | Modification | Docking Score (kcal/mol) | Key Interactions |
| Parent Compound | - | -7.5 | H-bond with Ser23, Pi-Pi stacking with Phe87 |
| Analog 1 | 4-Chloro substitution on benzyl ring | -8.2 | H-bond with Ser23, Pi-Pi stacking with Phe87, Halogen bond with Leu15 |
| Analog 2 | 3-Methoxy substitution on benzyl ring | -7.8 | H-bond with Ser23, H-bond with Asn25 |
| Analog 3 | N-methylation of carbamate | -6.9 | Loss of H-bond with Ser23 |
This is a hypothetical data table for illustrative purposes.
Conformational Analysis and Molecular Modeling
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical for its biological activity, as it determines the shape that is presented to the biological target.
For this compound, the flexibility of the benzylcarbamate side chain allows it to adopt multiple conformations. Molecular modeling techniques, such as molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify the low-energy, biologically relevant conformations. Understanding the preferred conformation of the ligand can provide crucial insights for designing more rigid analogs that are "pre-organized" for binding, which can lead to an increase in potency and selectivity.
A study on benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate utilized single-crystal X-ray diffraction to determine its three-dimensional structure, revealing a planar core with the phenyl ring of the Cbz group inclined at a specific angle. Such experimental data, combined with computational conformational analysis, provides a comprehensive understanding of the molecule's spatial properties, which is invaluable for rational drug design.
Q & A
Basic: What are the key steps in synthesizing benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate?
Methodological Answer:
The synthesis involves two critical stages:
Coupling Reaction : N-Cbz-L-Serine reacts with p-anisidine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in tetrahydrofuran (THF) and dichloromethane (DCM) at 0°C, followed by room-temperature stirring to form an intermediate .
Cyclization : The intermediate undergoes ring closure using 1,1'-sulfonyldiimidazole and sodium hydride in N,N-dimethylformamide (DMF) at -20°C to yield the β-lactam ring. Final purification involves vacuum filtration and solvent evaporation .
Key Considerations : Use of low temperatures (-20°C) and anhydrous solvents is critical to prevent side reactions.
Advanced: How can stereochemical integrity of the (3S) configuration be maintained during synthesis?
Methodological Answer:
The (3S) configuration is preserved via:
- Chiral Pool Strategy : Starting from N-Cbz-L-Serine, which provides inherent stereochemical control .
- Controlled Cyclization : Sodium hydride in DMF at -20°C minimizes epimerization during β-lactam formation .
- Validation : Compare optical rotation or chiral HPLC with literature values (e.g., enantiomeric excess >98% in analogous syntheses) .
Contradiction Note : reports (R)-configured analogs, highlighting the need for rigorous characterization to confirm stereochemistry.
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the β-lactam ring (e.g., δ ~3.5–4.5 ppm for azetidinyl protons) and carbamate functionality (δ ~155–160 ppm for carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Example: [M+H]+ calculated 269.1845, observed 269.1849 .
- HPLC : Retention time consistency (e.g., rt 6.49 min with 88.1% purity) ensures purity .
Advanced: How do structural modifications impact biological activity in related carbamates?
Methodological Answer:
- Side Chain Optimization : In SAR studies, replacing phenyl with benzyl groups (e.g., compound 6 vs. 5 in ) alters hydrophobicity and target binding.
- β-Lactam Stability : Electron-withdrawing groups on the carbamate enhance resistance to enzymatic hydrolysis .
- Activity Assays : Test analogs in enzyme inhibition assays (e.g., NAAA inhibition in ) or cellular models (e.g., antimetastatic effects in ).
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for Stereochemistry : Ensure enantiopurity, as (R)- vs. (S)-configurations may exhibit divergent activities .
- Assay Conditions : Standardize parameters (e.g., pH, temperature) to reduce variability. For example, uses PC-3M-CT+ cells under hypoxia to assess HIF-1 inhibition.
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (using SHELX ) to rule out polymorphism or degradation.
Basic: What purification methods are effective for intermediates?
Methodological Answer:
- Precipitation : Quench reactions with water/methanol to isolate solids (e.g., uses 1 L water for precipitation).
- Vacuum Filtration : Retain hygroscopic intermediates under nitrogen to prevent hydrolysis .
- Solvent Selection : Use DCM or ethyl acetate for extraction to separate polar byproducts.
Advanced: How to design experiments for optimizing reaction yields?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters like temperature (-20°C to 0°C), solvent (DMF vs. THF), and catalyst loading (NaH equivalents) .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization in ).
- Scale-Up Adjustments : For larger batches, maintain rapid mixing to avoid localized heating, which may degrade intermediates .
Advanced: How is this compound applied in target validation studies?
Methodological Answer:
- Activity-Based Probes : Functionalize the carbamate with alkynes (e.g., undec-10-ynyl in ) for click chemistry-based target identification.
- Enzyme Inhibition : Assess inhibition kinetics (e.g., Ki values) against proteases like calpain ( ) using fluorogenic substrates.
- Cellular Uptake : Modify logP via substituents (e.g., cyclohexyl in ) to enhance membrane permeability.
Basic: How to handle hygroscopic intermediates during synthesis?
Methodological Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for sodium hydride reactions .
- Drying Agents : Add molecular sieves to DMF or DCM during cyclization .
- Rapid Work-Up : Quench reactions immediately after completion (e.g., methanol addition in ) to minimize exposure.
Advanced: What crystallographic methods confirm the β-lactam structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (e.g., C–C bond lengths ~1.54 Å for the azetidinone ring) .
- Twinned Data Refinement : For challenging crystals, apply SHELXPRO to handle pseudo-merohedral twinning .
- Validation Tools : Check R-factors (<5%) and electron density maps for omitted regions (e.g., disordered solvent molecules) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
